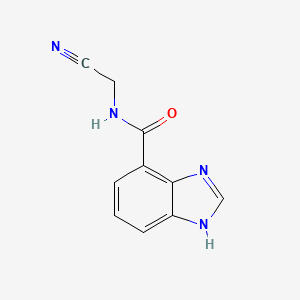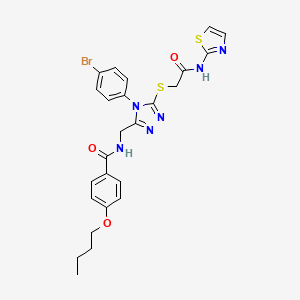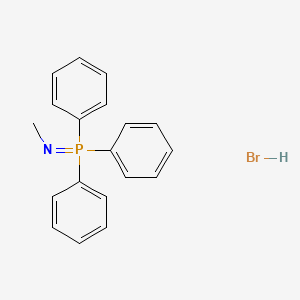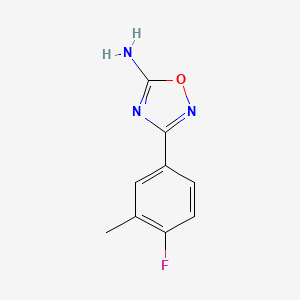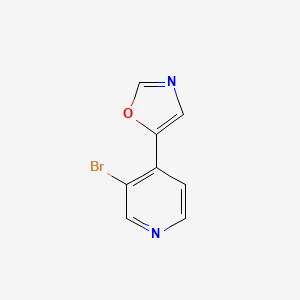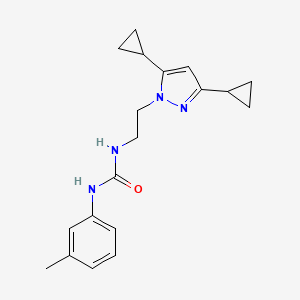
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(m-tolyl)urea, also known as DCPU, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of pyrazole-containing compounds and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research into novel heterocyclic compounds containing a sulfonamido moiety, such as those derived from urea, aims at developing new antibacterial agents. These efforts involve synthesizing a range of compounds to test for antibacterial activity, with several showing high activities against specific bacteria strains (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Hydrogel Formation
Urea derivatives have been studied for their ability to form hydrogels in specific conditions, demonstrating that the morphology and rheology of these gels can be tuned by varying the anion type. This property is significant for applications that require customizable gel materials (G. Lloyd, J. Steed, 2011).
Enzyme Inhibition
Compounds containing urea groups have shown potential in inhibiting human soluble epoxide hydrolase (sEH), an enzyme involved in various physiological processes. These inhibitors could be beneficial in designing new therapeutic agents (V. D’yachenko, D. Danilov, T. K. Shkineva, et al., 2019).
Anti-Angiogenic Properties
The study of pyrazolyl-urea derivatives like GeGe-3 has uncovered their potential as anti-angiogenic compounds. These findings are essential for developing new cancer treatments, particularly in targeting tumor angiogenesis (E. Morretta, R. Belvedere, A. Petrella, et al., 2021).
Anti-Tumor Agents
Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives synthesized from urea and thiourea show significant effects against various cancer cell lines, indicating their potential as anti-tumor agents. Such research is crucial for discovering new drugs for cancer therapy (I. Nassar, S. R. Atta-Allah, A. S. H. Elgazwy, 2015).
Propiedades
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-3-2-4-16(11-13)21-19(24)20-9-10-23-18(15-7-8-15)12-17(22-23)14-5-6-14/h2-4,11-12,14-15H,5-10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPMWBBCARLXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

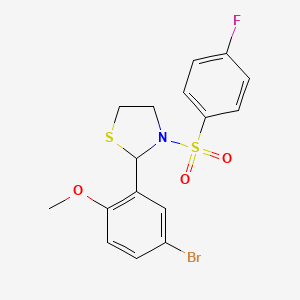
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2679540.png)
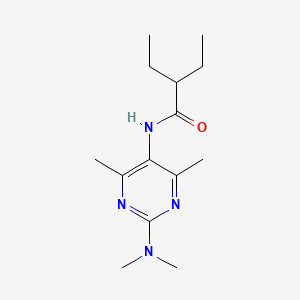
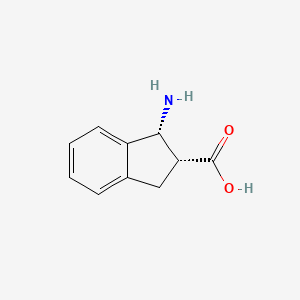
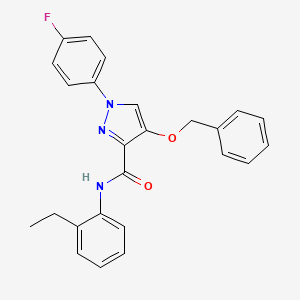
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide](/img/structure/B2679546.png)
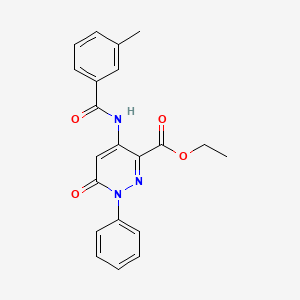
![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)
![N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2679551.png)
